2,3,4'-Trihydroxy-4-methoxybenzophenone
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Overview
Description
2,3,4’-Trihydroxy-4-methoxybenzophenone is a benzophenone derivative characterized by the presence of three hydroxyl groups and one methoxy group on its benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4’-Trihydroxy-4-methoxybenzophenone can be synthesized through several methods. One common approach involves the reaction of benzoic acid with pyrogallol in the presence of zinc chloride at elevated temperatures. Another method utilizes Amberlyst-15, a strongly acidic ion exchanger, in chlorobenzene at high temperatures .
Industrial Production Methods
Industrial production of 2,3,4’-Trihydroxy-4-methoxybenzophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3,4’-Trihydroxy-4-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
2,3,4’-Trihydroxy-4-methoxybenzophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4’-Trihydroxy-4-methoxybenzophenone involves its interaction with specific molecular targets and pathways:
Redox Mediation: Acts as a redox mediator, facilitating electron transfer reactions.
Enzyme Inhibition: Inhibits enzymes such as tyrosinase, affecting melanin synthesis and other biochemical processes.
Quorum Sensing Inhibition: Disrupts microbial communication, potentially reducing virulence and biofilm formation.
Comparison with Similar Compounds
2,3,4’-Trihydroxy-4-methoxybenzophenone can be compared with other benzophenone derivatives:
2,3,4-Trihydroxybenzophenone: Lacks the methoxy group, which may affect its chemical reactivity and applications.
2-Hydroxy-4-methoxybenzophenone: Contains fewer hydroxyl groups, influencing its redox properties and biological activity.
4,4’-Dihydroxybenzophenone: Different substitution pattern, leading to variations in its chemical and physical properties.
These comparisons highlight the unique structural features and functional groups of 2,3,4’-Trihydroxy-4-methoxybenzophenone, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C14H12O5 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(2,3-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-11-7-6-10(13(17)14(11)18)12(16)8-2-4-9(15)5-3-8/h2-7,15,17-18H,1H3 |
InChI Key |
YYQLEVUVEAKBKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
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